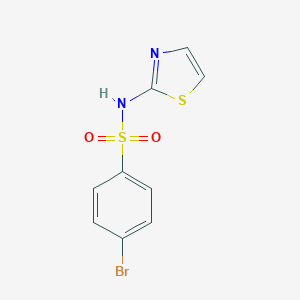

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Vue d'ensemble

Description

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that features a thiazole ring, a bromine atom, and a benzenesulfonamide group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its antibacterial and antifungal properties , making it a candidate for developing new antimicrobial agents. The thiazole moiety is known for its bioactivity, and the presence of the sulfonamide group enhances its pharmacological profile.

Antibacterial Activity

Research indicates that 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mode of action involves inhibiting bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing cell division .

Table 1: Antibacterial Activity Against Various Bacteria

| Bacteria Type | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 3.9 μg/mL | Potent |

| Escherichia coli | >100 μg/mL | Inactive at lower concentrations |

| Pseudomonas aeruginosa | 15 μg/mL | Moderate |

These results demonstrate the compound's efficacy and potential as a lead structure in antibiotic development.

Biological Studies

In addition to its antibacterial properties, this compound is used as a probe in enzyme inhibition studies. It interacts with proteins such as human serum albumin (HSA), affecting its pharmacokinetic properties. Spectroscopic analyses have shown that the compound binds to HSA through hydrophobic interactions and hydrogen bonding, indicating its potential therapeutic efficacy .

Case Study: Interaction with Human Serum Albumin

A study utilized multi-spectroscopic techniques to elucidate the binding mechanism between the compound and HSA. The binding constant was found to be moderate to strong, suggesting significant interaction that could influence drug delivery and bioavailability .

Materials Science

The unique structural features of this compound make it valuable in designing novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions allows for modifications that can tailor its properties for specific applications.

Chemical Reactivity

The compound can participate in several chemical reactions:

- Nucleophilic substitution : The bromine atom can be replaced by nucleophiles, enhancing its reactivity.

- Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The sulfonamide group can be reduced to form corresponding amines.

Future Directions and Research Opportunities

The ongoing research into compounds like this compound highlights their potential in various fields:

- Antimicrobial Resistance : Further studies are needed to explore its efficacy against resistant strains of bacteria.

- Combination Therapies : Investigating its use in conjunction with cell-penetrating peptides could enhance its antibacterial activity.

- Material Development : Exploring its applications in electronics or photonics could lead to innovative material solutions.

Mécanisme D'action

The mechanism of action of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial enzymes involved in cell wall synthesis, leading to cell death. The thiazole ring and sulfonamide group play crucial roles in binding to the active site of the target enzyme, disrupting its function .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide: Unique due to the presence of both a bromine atom and a thiazole ring.

N-(1,3-thiazol-2-yl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

4-chloro-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

Uniqueness

This compound is unique due to the combination of a bromine atom and a thiazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Activité Biologique

4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

The compound features a thiazole ring, a bromine atom, and a benzenesulfonamide group. The thiazole ring contributes to the compound's unique chemical properties, enhancing its biological activity.

| Property | Description |

|---|---|

| Chemical Formula | CHBrNOS |

| Molecular Weight | 295.14 g/mol |

| Structure | Contains a thiazole ring linked to a benzenesulfonamide group |

The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria. The compound exhibits its antibacterial activity through several mechanisms:

- Inhibition of Bacterial Growth : The compound effectively inhibits the growth of bacteria by disrupting their lipid biosynthesis and other essential biochemical pathways.

- Interaction with Cell-Penetrating Peptides : When used in conjunction with octaarginine (a cell-penetrating peptide), it demonstrates enhanced antibacterial efficacy.

- Binding to Serum Proteins : Studies indicate that the compound interacts with human serum albumin (HSA), which affects its pharmacokinetic properties. The binding constant between HSA and the compound is moderate to strong, suggesting significant interactions that may influence therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored using various spectroscopic techniques. Key findings include:

- Bioavailability : The compound shows sufficient bioavailability to exert its biological effects effectively.

- Metabolism : Preliminary studies suggest potential hepatotoxicity and interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Antibacterial Properties

This compound has demonstrated potent antibacterial activity against various strains of bacteria:

| Bacterial Strain | Activity Level |

|---|---|

| Gram-positive | High |

| Gram-negative | Moderate |

This activity is attributed to the compound's ability to disrupt bacterial cell functions and inhibit growth.

Antifungal Properties

In addition to antibacterial effects, the compound has shown antifungal activity against certain fungal strains. Its thiazole moiety is often associated with enhanced biological activity against fungi.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Testing : A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains and found it comparable to standard antibiotics such as norfloxacin .

- In Vivo Studies : In vivo experiments demonstrated that derivatives of benzenesulfonamide exhibit significant antidiabetic activities when tested in streptozotocin-induced diabetic models . Although not directly related to the primary compound, these findings suggest potential broader applications in metabolic disorders.

Propriétés

IUPAC Name |

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVLDSBNISCATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349961 | |

| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331972-47-5 | |

| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.